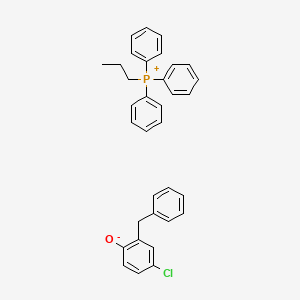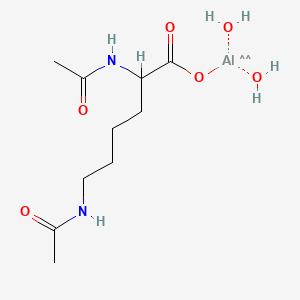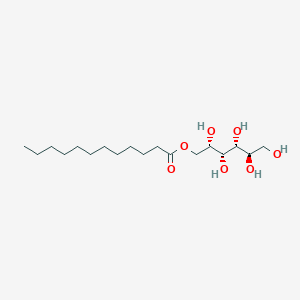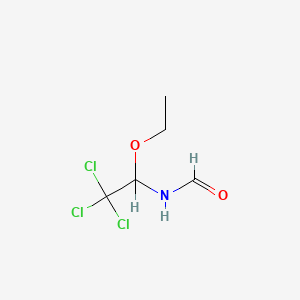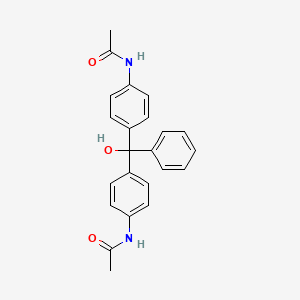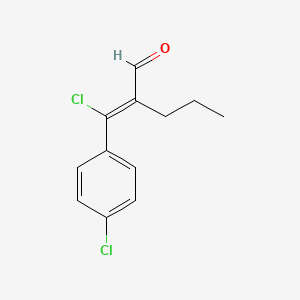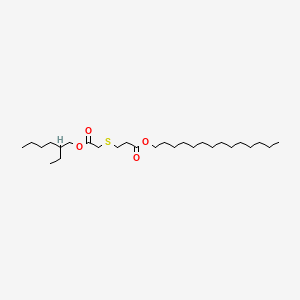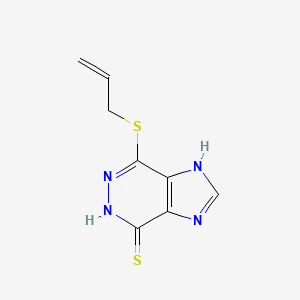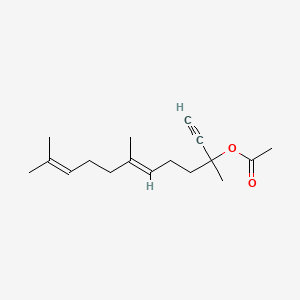
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate, also known as nerolidyl acetate, is an organic compound with the molecular formula C17H28O2. It is a colorless to pale yellow liquid with a pleasant floral odor. This compound is commonly used in the fragrance industry due to its sweet, citrusy aroma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate typically involves the reaction of 1,6-hexadiene with methyl methacrylate under suitable conditions and catalysts. The reaction proceeds through an addition mechanism to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The process may include steps such as distillation and purification to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols and acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted esters and amides.
Aplicaciones Científicas De Investigación
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Nerolidol: A similar compound with a slightly different structure, used in the fragrance industry.
Farnesyl acetate: Another related compound with similar applications in fragrances and flavors.
Uniqueness
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate is unique due to its specific structural features, which contribute to its distinct aroma and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
84434-24-2 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h1,10,12H,8-9,11,13H2,2-6H3/b15-12+ |
Clave InChI |
HZLKVCNGPBLZPF-NTCAYCPXSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC(C)(C#C)OC(=O)C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C#C)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


